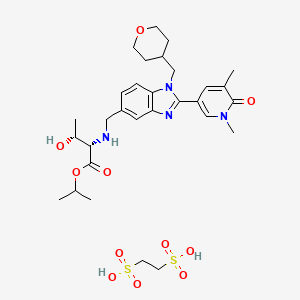![molecular formula C11H14INO4 B12396107 3-[(2R,5R)-5-(hydroxymethyl)-4-iodooxolan-2-yl]-5-methyl-3H-pyridine-2,6-dione](/img/structure/B12396107.png)
3-[(2R,5R)-5-(hydroxymethyl)-4-iodooxolan-2-yl]-5-methyl-3H-pyridine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2R,5R)-5-(hydroxymethyl)-4-iodooxolan-2-yl]-5-methyl-3H-pyridine-2,6-dione: is a complex organic compound that features a unique combination of functional groups, including a hydroxymethyl group, an iodine atom, and a pyridine-dione structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2R,5R)-5-(hydroxymethyl)-4-iodooxolan-2-yl]-5-methyl-3H-pyridine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxolane ring: This step involves the cyclization of a suitable diol precursor under acidic conditions to form the oxolane ring.
Introduction of the iodine atom: The oxolane intermediate is then subjected to iodination using reagents such as iodine and a suitable oxidizing agent.
Formation of the pyridine-dione structure: The iodinated oxolane is then reacted with a pyridine derivative under basic conditions to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde, depending on the reagents and conditions used.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups, such as a hydroxyl group or an amino group, using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of deiodinated products.
Substitution: Formation of hydroxylated or aminated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to undergo various chemical transformations makes it a versatile scaffold for the development of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mecanismo De Acción
The mechanism of action of 3-[(2R,5R)-5-(hydroxymethyl)-4-iodooxolan-2-yl]-5-methyl-3H-pyridine-2,6-dione involves its interaction with specific molecular targets in biological systems. The hydroxymethyl group and the iodine atom play crucial roles in its binding to enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell growth and differentiation.
Comparación Con Compuestos Similares
3-[(2R,5R)-5-(hydroxymethyl)-4-chlorooxolan-2-yl]-5-methyl-3H-pyridine-2,6-dione: This compound is similar in structure but contains a chlorine atom instead of an iodine atom. It exhibits different reactivity and biological activity due to the difference in halogen atoms.
3-[(2R,5R)-5-(hydroxymethyl)-4-bromooxolan-2-yl]-5-methyl-3H-pyridine-2,6-dione: This compound contains a bromine atom instead of an iodine atom. It also shows distinct chemical and biological properties.
Uniqueness: The presence of the iodine atom in 3-[(2R,5R)-5-(hydroxymethyl)-4-iodooxolan-2-yl]-5-methyl-3H-pyridine-2,6-dione imparts unique reactivity and biological activity compared to its chloro and bromo analogs. The larger atomic radius and higher electronegativity of iodine influence the compound’s interactions with biological targets and its chemical behavior in reactions.
Propiedades
Fórmula molecular |
C11H14INO4 |
|---|---|
Peso molecular |
351.14 g/mol |
Nombre IUPAC |
3-[(2R,5R)-5-(hydroxymethyl)-4-iodooxolan-2-yl]-5-methyl-3H-pyridine-2,6-dione |
InChI |
InChI=1S/C11H14INO4/c1-5-2-6(11(16)13-10(5)15)8-3-7(12)9(4-14)17-8/h2,6-9,14H,3-4H2,1H3,(H,13,15,16)/t6?,7?,8-,9-/m1/s1 |
Clave InChI |
AZQYEWQRPZYADV-GEPGNKONSA-N |
SMILES isomérico |
CC1=CC(C(=O)NC1=O)[C@H]2CC([C@H](O2)CO)I |
SMILES canónico |
CC1=CC(C(=O)NC1=O)C2CC(C(O2)CO)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


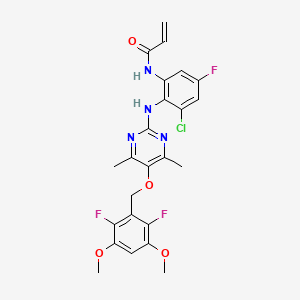
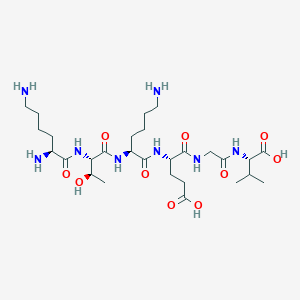
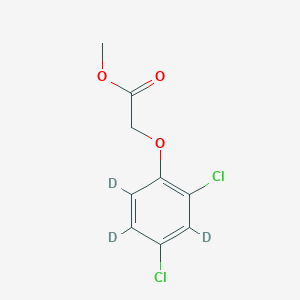
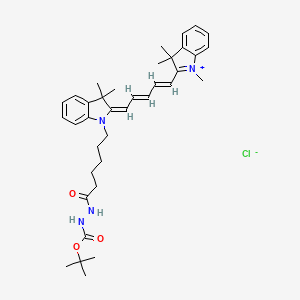
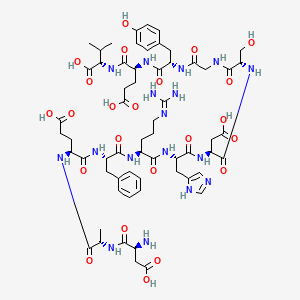

![disodium;5-acetamido-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B12396073.png)


![(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12396088.png)
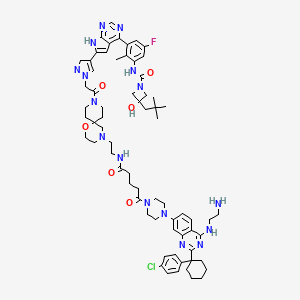

![5-[[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoyl-methylamino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B12396099.png)
